Cas no 2171684-57-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid)

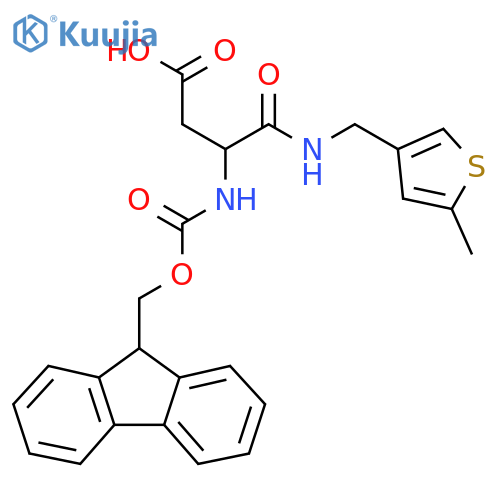

2171684-57-2 structure

商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid

- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid

- 2171684-57-2

- EN300-1521792

-

- インチ: 1S/C25H24N2O5S/c1-15-10-16(14-33-15)12-26-24(30)22(11-23(28)29)27-25(31)32-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-10,14,21-22H,11-13H2,1H3,(H,26,30)(H,27,31)(H,28,29)

- InChIKey: SRAFQIONYCLTEQ-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=CC(=C1)CNC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 464.14059304g/mol

- どういたいしつりょう: 464.14059304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 9

- 複雑さ: 697

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 133Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1521792-0.25g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid |

2171684-57-2 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1521792-0.05g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid |

2171684-57-2 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1521792-0.5g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid |

2171684-57-2 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1521792-1.0g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid |

2171684-57-2 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1521792-1000mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid |

2171684-57-2 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1521792-10000mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid |

2171684-57-2 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1521792-10.0g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid |

2171684-57-2 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1521792-250mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid |

2171684-57-2 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1521792-100mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid |

2171684-57-2 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1521792-0.1g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid |

2171684-57-2 | 0.1g |

$2963.0 | 2023-06-05 |

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

2171684-57-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid) 関連製品

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量